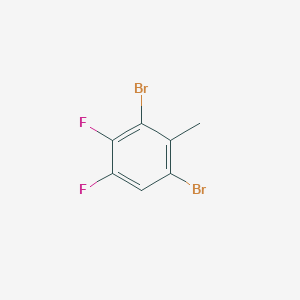
2,6-Dibromo-3,4-difluorotoluene
Übersicht
Beschreibung
2,6-Dibromo-3,4-difluorotoluene is a useful research compound. Its molecular formula is C7H4Br2F2 and its molecular weight is 285.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Dibromo-3,4-difluorotoluene (DBDFT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of DBDFT, including its synthesis, mechanisms of action, and implications in medicinal chemistry.
- Molecular Formula : C7H4Br2F2
- Molecular Weight : 286.91 g/mol
- CAS Number : 1000574-69-5
DBDFT is a derivative of toluene with bromine and fluorine substituents that influence its chemical reactivity and biological interactions.
Synthesis
DBDFT can be synthesized through various methods involving electrophilic substitution reactions. The preparation typically involves the bromination of 3,4-difluorotoluene under controlled conditions to ensure high yields and selectivity for the desired product.
Antimicrobial Properties
Recent studies have indicated that DBDFT exhibits significant antimicrobial activity against various bacterial strains. For example, a study demonstrated that DBDFT inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
DBDFT has been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death. A detailed study showed that treatment with DBDFT resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial properties of DBDFT against pathogenic bacteria.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were measured, showing significant activity against Gram-positive and Gram-negative bacteria.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects of DBDFT on breast cancer cells.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : A notable reduction in cell proliferation was observed, confirming the compound's potential as an anticancer agent.
The biological activity of DBDFT can be attributed to its ability to interact with cellular targets:
- DNA Intercalation : DBDFT may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.
Data Summary Table
Eigenschaften
IUPAC Name |
1,3-dibromo-4,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJOBORILPJZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















